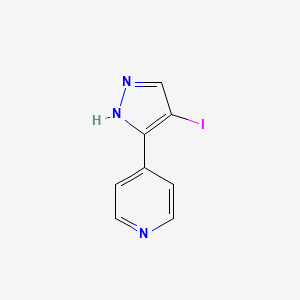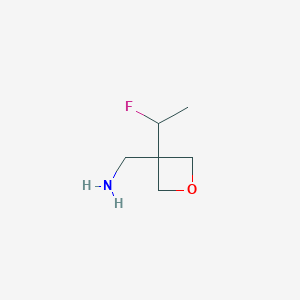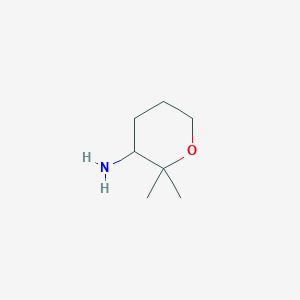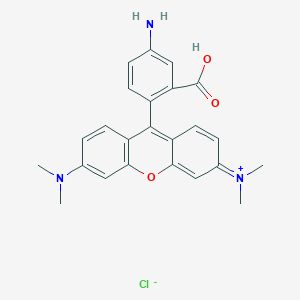
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride, also known as rhodamine B amine, is a synthetic organic compound. It is a derivative of xanthene and is widely used as a dye due to its vibrant color and fluorescence properties. The compound has significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves the condensation of 3,6-bis(dimethylamino)xanthylium chloride with 4-amino-2-carboxyphenyl derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent inks, paints, and textiles.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescence properties. When exposed to light, the compound absorbs energy and emits it as visible light, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine 6G: Another xanthene derivative with similar fluorescence properties.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Texas Red: A sulfonated derivative of rhodamine with enhanced water solubility.
Uniqueness
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is unique due to its specific functional groups, which provide distinct chemical reactivity and fluorescence characteristics. Its amino and carboxy groups allow for versatile chemical modifications, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H24ClN3O3 |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
[9-(4-amino-2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H23N3O3.ClH/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29;/h5-13,25H,1-4H3,(H,28,29);1H |
InChI-Schlüssel |
GWJNWKCJYUHKNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12850010.png)

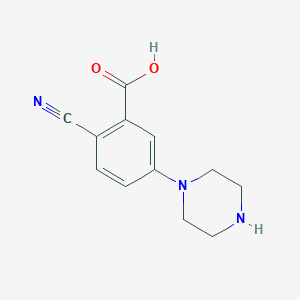
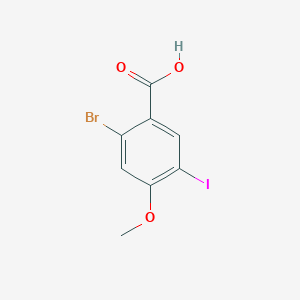
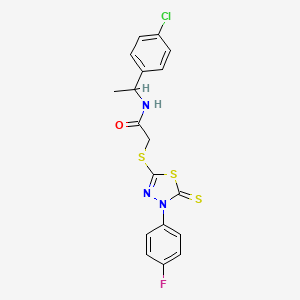

![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
